
Methyl 2-(2-oxopiperidin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(2-oxopiperidin-3-yl)acetate” is a chemical compound with the CAS Number: 1680995-81-6 . It has a molecular weight of 171.2 and its IUPAC name is methyl 2-(2-oxopiperidin-3-yl)acetate .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(2-oxopiperidin-3-yl)acetate” were not found in the search results, piperidine derivatives, which this compound is a part of, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “Methyl 2-(2-oxopiperidin-3-yl)acetate” is 1S/C8H13NO3/c1-12-7(10)5-6-3-2-4-9-8(6)11/h6H,2-5H2,1H3,(H,9,11) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(2-oxopiperidin-3-yl)acetate” has a molecular weight of 171.2 .Aplicaciones Científicas De Investigación
Novel Annelated 2-Oxopiperazines Synthesis
Research has demonstrated the synthesis of novel annelated 2-oxopiperazines through the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides. This process yields previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido[1, 2-a]pyrazine-9-carboxylates, highlighting its potential in creating new heterocyclic systems (Svetlana et al., 2015).
Palladium-catalyzed Methylation
The palladium-catalyzed methylation of aryl C-H bonds using peroxides opens new avenues for chemical synthesis. This method allows for the methylation of various compounds such as 2-phenylpyridine and acetanilides, using peroxide as both the methylating agent and hydrogen acceptor, indicating a broad application in organic synthesis (Yuhua Zhang, Jian-Jun Feng, Chao‐Jun Li, 2008).
Biodegradation of Synthetic Insecticides
A study on Stenotrophomonas sp. hydrolyzing acetamiprid, a chloropyridinyl neonicotinoid, shows potential environmental applications. The bacterium's ability to degrade acetamiprid into less toxic metabolites suggests a bioremediation approach to mitigate environmental pollution from synthetic insecticides (Hongzhi Tang et al., 2012).
Molecular and Solid-State Structure Elucidation
Research into the molecular and solid-state structure of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate highlights the compound's potential in material science and pharmaceutical research. The detailed structure analysis provides insights into the molecular interactions and stability of such compounds (Jana Tomaščiková et al., 2008).
Functionalized Piperidines Synthesis
A modular and scalable strategy for synthesizing functionalized piperidines bearing up to five contiguous stereocenters has been developed. This strategy, leveraging the 1,3-azadiene-anhydride reaction, opens new pathways for creating complex organic molecules with potential pharmacological applications (Jorge Garcia et al., 2021).
Direcciones Futuras
While specific future directions for “Methyl 2-(2-oxopiperidin-3-yl)acetate” were not found in the search results, the development of fast and cost-effective methods for the synthesis of substituted piperidines, which this compound is a part of, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating active research in this field.
Propiedades
IUPAC Name |
methyl 2-(2-oxopiperidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-7(10)5-6-3-2-4-9-8(6)11/h6H,2-5H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIOKDDSNXUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-oxopiperidin-3-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

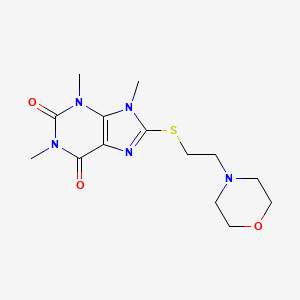
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2758976.png)
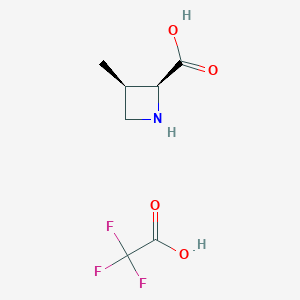
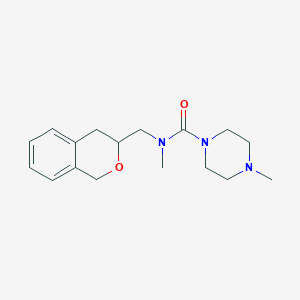
![2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2758983.png)
![N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2758988.png)
![2-{4-[(1-Pyridin-4-ylpiperidin-4-yl)carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2758989.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2758990.png)
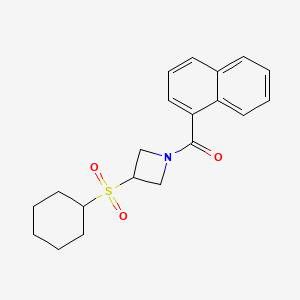
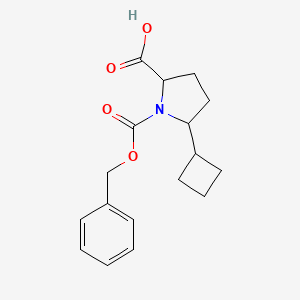
![N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2758993.png)
![3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2758996.png)

![N-(2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2758998.png)